3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Final modifications: These may include methylation and other functional group transformations to achieve the desired compound.
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Coupling reactions: Such as Suzuki-Miyaura coupling, which can form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological targets.
Medicine: Potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one include other indazole derivatives, such as:
Indole derivatives: Known for their broad-spectrum biological activities.
Quinoline derivatives: Used in various medicinal applications.
Pyrimidine derivatives: Known for their anti-inflammatory and antiviral activities .
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H20FN3O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(2-fluoroanilino)-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C21H20FN3O/c1-21(2)12-17-19(18(26)13-21)20(23-16-11-7-6-10-15(16)22)24-25(17)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,23,24) |
InChI Key |
SPCLZTWGXKPMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=CC=C4F)C |
Origin of Product |
United States |
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